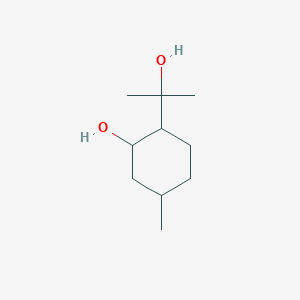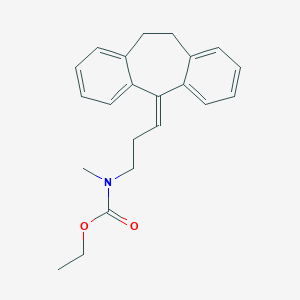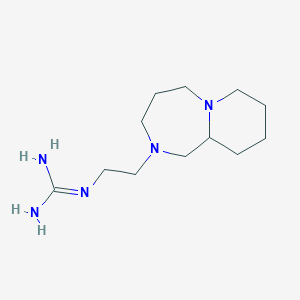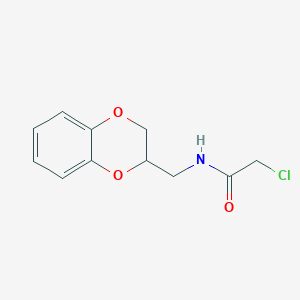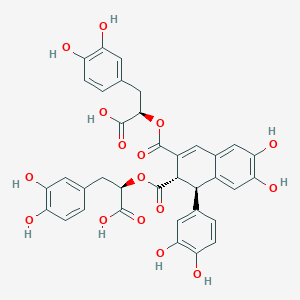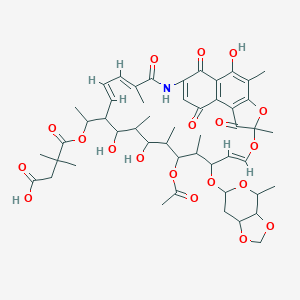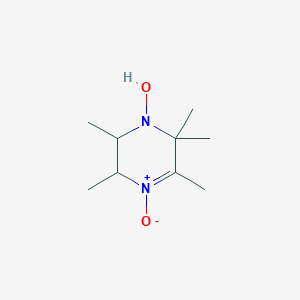
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide, also known as PDP, is a chemical compound that has been studied for its potential applications in scientific research. PDP is a highly stable and water-soluble compound that has shown promising results in a variety of research fields.
Mecanismo De Acción
The mechanism of action of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, which may contribute to its neuroprotective and anti-tumor effects.
Efectos Bioquímicos Y Fisiológicos
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can increase the viability of neuronal cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can improve cognitive function and reduce the size of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide in lab experiments is its stability and water solubility, which makes it easy to work with and administer. Additionally, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have low toxicity and minimal side effects. However, one limitation of using 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide in lab experiments is its high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. One potential area of research is the development of new drugs based on the structure of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide and its potential applications in treating neurodegenerative diseases and cancer. Finally, studies are needed to determine the optimal dosage and administration of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide for different applications.
Métodos De Síntesis
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetramethylpyrazine with hydrogen peroxide and a catalyst. The resulting compound is then oxidized to produce 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide. The synthesis method of 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been studied for its potential applications in a variety of research fields, including neuroscience, cancer research, and drug development. In neuroscience, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been shown to have anti-tumor effects and may have potential applications in developing new cancer therapies. In drug development, 2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide has been used as a model compound for developing new drugs with similar properties.
Propiedades
Número CAS |
118176-36-6 |
|---|---|
Nombre del producto |
2,3,5,6,6-Pentamethyl-3,6-dihydro-1(2H)-pyrazinol 4-oxide |
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-hydroxy-2,3,5,5,6-pentamethyl-1-oxido-2,3-dihydropyrazin-1-ium |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6-7,13H,1-5H3 |
Clave InChI |
FSBCMDYEKJICND-UHFFFAOYSA-N |
SMILES |
CC1C([N+](=C(C(N1O)(C)C)C)[O-])C |
SMILES canónico |
CC1C([N+](=C(C(N1O)(C)C)C)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



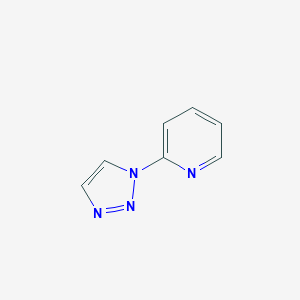
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)
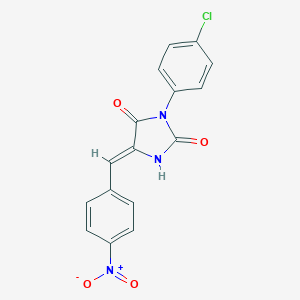
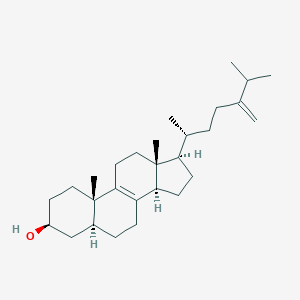
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)
